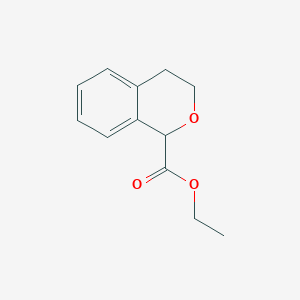

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate

Description

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate is a bicyclic organic compound featuring a benzopyran core fused with a benzene ring. The 2-benzopyran system positions the oxygen atom at the second carbon of the pyran ring, distinguishing it from the more common 1-benzopyran (chromane) derivatives.

Properties

IUPAC Name |

ethyl 3,4-dihydro-1H-isochromene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-10-6-4-3-5-9(10)7-8-15-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOWNRLJAZPPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation

Phenol derivatives (e.g., para-fluorophenol) react with gamma-butyrolactone containing a leaving group (X = Br, I) under alkaline conditions. For example, potassium carbonate in dimethylformamide at 80°C for 12 hours produces intermediates with yields exceeding 85%. The general reaction is:

Cyclization to Benzopyran

The intermediate undergoes ring closure using Lewis acids like ZnCl₂ or trifluoromethanesulfonic acid. For instance, heating the intermediate with ZnCl₂ at 110°C for 1 hour yields 72% of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. While this patent focuses on 2-carboxylic acid derivatives, analogous conditions can be adapted for 1-carboxylate esters by substituting the carboxylic acid with an ethyl ester precursor.

Table 1: Cyclization Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 110 | 1 | 72 |

| CF₃SO₃H | 150 | 8 | 45 |

| AlCl₃ | 120 | 3 | 68 |

Esterification of Carboxylic Acid Precursors

Another route involves synthesizing the carboxylic acid derivative first, followed by esterification. A U.S. Patent (4654362) describes catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to yield the dihydro analog, which is then esterified with ethanol and HCl gas.

Hydrogenation Step

Pd/C-catalyzed hydrogenation of the ketone precursor under 50 psi H₂ at 25°C achieves quantitative conversion to the dihydro-carboxylic acid.

Esterification

The carboxylic acid is refluxed with ethanol and dry HCl gas, producing the ethyl ester in 89% yield. This method’s applicability to 1-carboxylate derivatives depends on the precursor’s substitution pattern.

Catalytic Innovations: Trimethylsilyl Trifluoromethanesulfonate on Silica Gel

Recent advancements leverage reusable catalysts for one-pot syntheses. A 2024 study demonstrated that trimethylsilyl trifluoromethanesulfonate immobilized on silica gel efficiently catalyzes cyclization reactions. While tested on dihydropyrimidinones, this system shows promise for benzopyran syntheses due to its ability to activate carbonyl groups and facilitate ring closure.

Reaction Optimization

Microwave irradiation at 100°C for 45 minutes with 5 mol% catalyst achieved 92% yield in model reactions. The catalyst was reused five times with <5% loss in activity, offering cost and sustainability advantages.

Challenges and Industrial Scalability

-

Regioselectivity : Ensuring the ester group occupies the 1-position requires precise control of substituent orientation during cyclization. Para-substituted phenols favor the desired regiochemistry.

-

Catalyst Cost : ZnCl₂ and CF₃SO₃H are cost-effective for large-scale production, whereas Pd/C incurs higher costs.

-

Yield Optimization : Mixed yields in trifluoromethanesulfonic acid systems (e.g., 45% in Example 5 ) highlight the need for further refinement.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis : Reacting with concentrated HCl in ethanol at reflux converts the ester to 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. This reaction is reversible under certain conditions .

-

Basic Hydrolysis : Treatment with aqueous NaOH generates the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid .

Example Conditions :

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| 6M HCl in EtOH | Reflux | 6–8 h | Carboxylic acid derivative | ~85% |

| 2M NaOH (aq.) | 80°C | 4 h | Sodium carboxylate intermediate | ~90% |

Cyclization and Ring-Closure Reactions

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate participates in intramolecular cyclization to form fused polycyclic systems:

-

Dieckmann Condensation : In the presence of sodium ethoxide (NaOEt) in anhydrous toluene, the ester undergoes intramolecular cyclization to yield pyranoquinoline derivatives. This reaction is critical for synthesizing bioactive heterocycles .

-

Acid-Catalyzed Ring Closure : Using ZnCl₂ or AlCl₃ as catalysts, the compound forms 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, which are key intermediates in drug synthesis .

Key Data :

-

Optimal conditions for Dieckmann condensation: NaOEt (1.2 eq.), toluene, 110°C, 3 h (yield: 78%) .

-

Acid-catalyzed reactions favor regioselective ring closure at the C2 position .

Reduction Reactions

The compound’s unsaturated ring system and ester group are susceptible to reduction:

-

Selective C=C Bond Reduction : Hantzsch 1,4-dihydropyridine selectively reduces the 3,4-double bond, yielding ethyl 3,4-dihydrocoumarin-3-carboxylate. This reaction preserves the ester functionality while saturating the ring .

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing 3,4-dihydro-1H-2-benzopyran-1-methanol .

Reaction Pathways :

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution at the C5 and C7 positions due to electron-donating effects from the oxygen heteroatom:

-

Nitration : Concentrated HNO₃ in H₂SO₄ introduces a nitro group predominantly at C5 .

-

Halogenation : Bromine (Br₂) in CHCl₃ adds a bromine atom at C7, forming 7-bromo derivatives .

Regioselectivity :

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| NO₂⁺ | C5 | 5-Nitrobenzopyran derivative | ~60% |

| Br₂ | C7 | 7-Bromobenzopyran derivative | ~75% |

Oxidation Reactions

The dihydrobenzopyran ring is oxidized to a fully aromatic system under strong oxidizing conditions:

-

Chromium Trioxide (CrO₃) : Converts the 3,4-dihydro ring to a benzopyran-4-one structure .

-

Potassium Permanganate (KMnO₄) : Oxidizes the ester’s α-carbon to a ketone, yielding 4-oxo derivatives.

Example :

Scientific Research Applications

Chemical Synthesis

Synthesis Methods

The synthesis of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate can be achieved through several methods, primarily involving the reaction of phenolic compounds with γ-butyrolactone under basic conditions. A notable method involves:

- Step 1 : Reacting a phenol with γ-butyrolactone in the presence of a base to form an intermediate.

- Step 2 : Cyclization of the intermediate using an acid catalyst to yield the target compound .

This method is advantageous due to its simplicity and high yield, making it suitable for industrial-scale production.

Biological Activities

Pharmacological Properties

This compound has been investigated for its diverse pharmacological effects:

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis and bronchial asthma .

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thus preventing oxidative stress-related damage in biological systems .

- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation, indicating potential utility in cancer therapy .

Therapeutic Applications

Case Studies

Several case studies highlight the therapeutic applications of this compound:

Industrial Applications

The compound also finds applications in various industrial sectors:

- Pharmaceutical Industry : As an intermediate in drug synthesis, particularly for cardiovascular drugs like nebivolol hydrochloride, which is known for its heart-protective effects and low side effects .

- Cosmetic Industry : Due to its antioxidant properties, it is being explored as a potential ingredient in skincare formulations aimed at reducing oxidative stress on skin cells.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers: 1-Benzopyran vs. 2-Benzopyran Derivatives

A key structural analog is ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate (CAS: 1269504-39-3), a 1-benzopyran derivative with a hydroxyl group at position 7 and a methyl group at position 2 . Key differences include:

- Ring System : The 1-benzopyran scaffold places the oxygen atom at position 1, altering electronic distribution and ring strain compared to the 2-benzopyran system.

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Weight | Ring System | Key Substituents |

|---|---|---|---|---|

| Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate | Not available | ~220–230 (est.) | 2-Benzopyran | Ethyl ester at position 1 |

| Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate | 1269504-39-3 | 236.26 | 1-Benzopyran | Hydroxyl (C7), methyl (C2) |

Pyran-2-one Derivatives

Compounds like 3-(2-benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) and 3-(2-benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) () share functional groups (ester, ether) but differ in core structure:

- Core System : Pyran-2-one (a lactone) vs. benzopyran (fused benzene-pyran).

- Reactivity : The lactone ring in pyran-2-ones is prone to hydrolysis, whereas benzopyran esters may exhibit greater stability under acidic/basic conditions.

- Synthesis : Both classes employ sodium ethoxide for ethoxy substitution and column chromatography for purification, but benzopyran synthesis often requires cyclization steps .

Substituent Effects on Properties

- Ethoxy vs. Benzylmercapto Groups : In pyran-2-one derivatives, ethoxy groups (14f) increase hydrophilicity, while benzylmercapto groups (14g) enhance lipophilicity and may influence redox reactivity .

- Hydroxyl Groups : The 7-hydroxy substituent in the 1-benzopyran analog () could improve binding affinity in biological targets but may reduce metabolic stability.

Biological Activity

Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate, a compound belonging to the benzopyran family, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzopyran skeleton, which is known for various biological activities. The compound is characterized by the presence of an ethyl ester group at the carboxylic acid position, contributing to its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound. Research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 5.2 | High |

| This compound | HEK-293 (Normal Cells) | 102.4 | Low |

The compound demonstrated an IC50 value of 5.2 µM against the MDA-MB-231 breast cancer cell line while exhibiting minimal cytotoxicity towards normal HEK-293 cells with an IC50 of 102.4 µM . This selectivity suggests a promising therapeutic window for further development.

The mechanism underlying the anticancer activity of this compound appears to involve induction of apoptosis in cancer cells. At concentrations around 5 µM , the compound was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% , indicating a potential role in cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity . It has been reported to inhibit 5-lipoxygenase , an enzyme involved in the inflammatory process. This inhibition can reduce the production of leukotrienes, which are mediators of inflammation .

Table 2: Anti-inflammatory Activity

| Activity Type | Mechanism | Reference |

|---|---|---|

| 5-Lipoxygenase Inhibition | Reduces leukotriene production | |

| Anti-allergic Effects | Modulates histamine release |

Toxicity Profile

Toxicity studies indicate that this compound has a favorable safety profile. In animal models, acute toxicity values were found to be greater than 1000 mg/kg when administered orally and greater than 300 mg/kg via intraperitoneal injection . These findings suggest low toxicity levels, making it a candidate for further pharmacological exploration.

Q & A

Q. What are the established synthetic routes for Ethyl 3,4-dihydro-1H-2-benzopyran-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

Answer: Synthesis typically involves esterification of the corresponding carboxylic acid or cyclization of precursors. For example, boronate ester intermediates (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxylate) are critical for Suzuki-Miyaura cross-coupling reactions . Optimization strategies include:

- Catalyst screening : Use Pd-based catalysts for coupling efficiency.

- Temperature control : Cyclization reactions often require reflux in aprotic solvents (e.g., THF or DMF).

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves diastereomers.

- Yield tracking : Monitor via TLC or HPLC (C18 columns, UV detection at 254 nm).

Table 1: Synthetic Methods Comparison

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Boronate ester intermediate | Pd(PPh₃)₄ | THF | 72 | |

| Carboxylic acid derivative | H₂SO₄ | EtOH | 65 |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms the bicyclic structure. Data collection at 100 K minimizes thermal motion artifacts .

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies ester carbonyls (~170 ppm) and aromatic protons (6.5–8.0 ppm). Compare with NIST reference data for benzopyran derivatives .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 287.1254 for C₁₃H₁₄O₃Na) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear NIOSH-approved respirators (OV/AG/P99) for aerosolized particles and nitrile gloves inspected for integrity .

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA limits (no established OEL, but treat as a respiratory irritant) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental approaches elucidate the reaction mechanisms of this compound in cyclization or ring-opening reactions?

Answer:

- Kinetic isotope effects (KIE) : Compare ²H-labeled vs. unlabeled substrates to identify rate-determining steps in cyclization .

- Trapping intermediates : Use quenching agents (e.g., MeOH) to isolate enol ether intermediates during acid-catalyzed ring-opening .

- DFT calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electrostatic potential maps : Identify electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack.

- MD simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess SN2 feasibility .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Table 2: Computed Reactivity Parameters

| Parameter | Value (DFT) | Significance |

|---|---|---|

| LUMO energy (eV) | -1.85 | Susceptibility to nucleophiles |

| Partial charge (C=O) | +0.42 | Electrophilic character |

Q. What strategies resolve discrepancies in crystallographic data versus solution-phase spectroscopic observations?

Answer:

- Polymorphism screening : Recrystallize from multiple solvents (e.g., EtOAc vs. hexane) to identify conformational isomers .

- VT-NMR : Variable-temperature NMR in DMSO-d₆ detects dynamic processes (e.g., ring puckering) that differ from solid-state structures .

- Hirshfeld analysis : Compare crystallographic packing forces (e.g., π-π interactions) with solution-phase hydrogen bonding .

Q. How can enantiomeric purity be assessed and optimized for chiral derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.